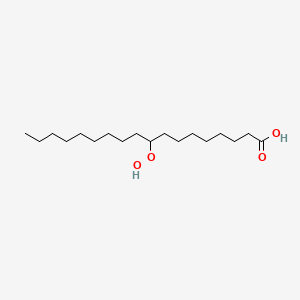
9-Hydroperoxyoctadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroperoxyoctadecanoic acid typically involves the oxidation of octadecanoic acid. One common method is the use of hydrogen peroxide in the presence of a catalyst, such as a transition metal complex, to introduce the hydroperoxide group at the desired position. The reaction is usually carried out under mild conditions to prevent over-oxidation and degradation of the product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, where octadecanoic acid is reacted with hydrogen peroxide in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 9-Hydroperoxyoctadecanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of 9-oxo-octadecanoic acid.
Reduction: Reduction of the hydroperoxide group can yield 9-hydroxy-octadecanoic acid.
Substitution: The hydroperoxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
- 9-oxo-octadecanoic acid
- 9-hydroxy-octadecanoic acid
- Various substituted derivatives
Aplicaciones Científicas De Investigación
9-Hydroperoxyoctadecanoic acid has several applications in scientific research:
- Chemistry: It is used as a model compound to study oxidation and reduction reactions of fatty acids.
- Biology: The compound is studied for its role in lipid peroxidation and its effects on cellular membranes.
- Medicine: Research is ongoing to explore its potential as a biomarker for oxidative stress-related diseases.
- Industry: It is used in the synthesis of various fine chemicals and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 9-Hydroperoxyoctadecanoic acid involves its ability to undergo redox reactions. The hydroperoxide group can participate in electron transfer processes, leading to the formation of reactive oxygen species (ROS). These ROS can interact with cellular components, such as lipids, proteins, and nucleic acids, leading to oxidative damage. The compound’s reactivity with ROS makes it a valuable tool for studying oxidative stress and its effects on biological systems.
Comparación Con Compuestos Similares
- 9-Hydroxy-octadecanoic acid
- 9-oxo-octadecanoic acid
- 13-Hydroperoxyoctadecanoic acid
Comparison:
- 9-Hydroperoxyoctadecanoic acid vs. 9-Hydroxy-octadecanoic acid: The former has a hydroperoxide group, making it more reactive and capable of generating ROS, while the latter has a hydroxyl group, making it less reactive.
- This compound vs. 9-oxo-octadecanoic acid: The hydroperoxide group in this compound can be further oxidized to form the oxo group in 9-oxo-octadecanoic acid.
- This compound vs. 13-Hydroperoxyoctadecanoic acid: Both compounds have hydroperoxide groups, but at different positions on the carbon chain, leading to differences in their reactivity and biological effects.
Propiedades
Número CAS |
45266-55-5 |
|---|---|
Fórmula molecular |
C18H36O4 |
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
9-hydroperoxyoctadecanoic acid |
InChI |
InChI=1S/C18H36O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h17,21H,2-16H2,1H3,(H,19,20) |
Clave InChI |
MFKSJJRHFQTBDB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(CCCCCCCC(=O)O)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


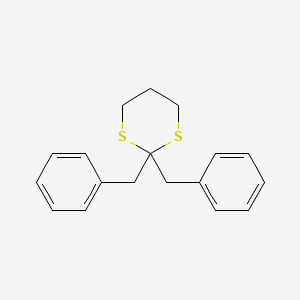
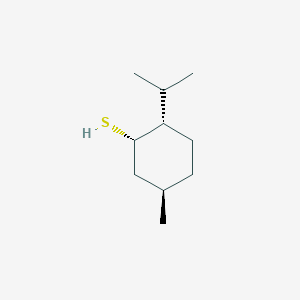
![2-([1,1'-Biphenyl]-4-yl)-3,4-dioxo-5-phenylhexanedinitrile](/img/structure/B14651923.png)
![3-Chloro-2H-cyclohepta[b]thiophen-2-one](/img/structure/B14651928.png)

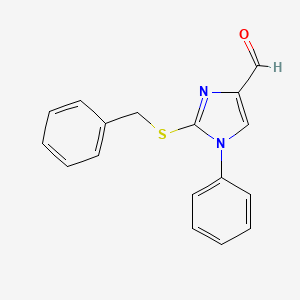
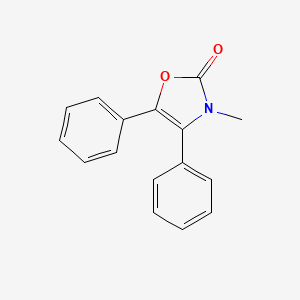
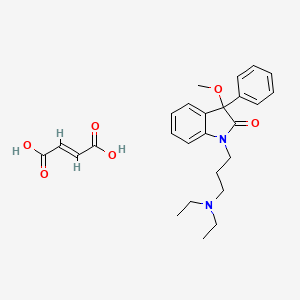
![Ethyl [(ethoxycarbonyl)oxy]acetate](/img/structure/B14651958.png)
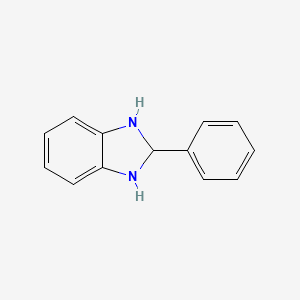
![[1,3]Thiazolo[4,5-g][2,1]benzoxazole](/img/structure/B14651967.png)
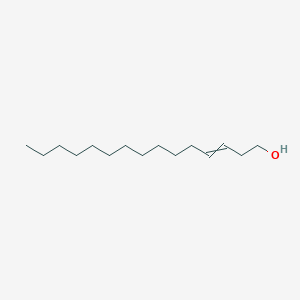
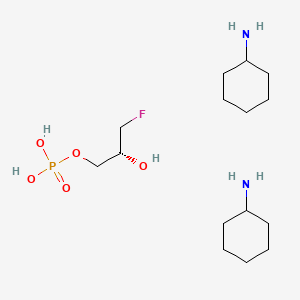
![3-[(2-Cyanoethyl)(ethyl)phosphoryl]-2-methylpropanenitrile](/img/structure/B14651993.png)
